N-(4-(1H-tetrazol-1-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide
CAS No.: 1203104-85-1
Cat. No.: VC5441454
Molecular Formula: C16H13N7O
Molecular Weight: 319.328
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203104-85-1 |
|---|---|
| Molecular Formula | C16H13N7O |
| Molecular Weight | 319.328 |
| IUPAC Name | 2-(benzimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C16H13N7O/c24-16(9-22-10-17-14-3-1-2-4-15(14)22)19-12-5-7-13(8-6-12)23-11-18-20-21-23/h1-8,10-11H,9H2,(H,19,24) |
| Standard InChI Key | ISNKLTMDARCXNA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a central acetamide bridge connecting two aromatic heterocycles:
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A 1H-benzo[d]imidazol-1-yl group at the C2 position.
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A 4-(1H-tetrazol-1-yl)phenyl moiety at the N-terminal.
The IUPAC name, 2-(benzimidazol-1-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide, reflects this arrangement. The Standard InChIKey (ISNKLTMDARCXNA-UHFFFAOYSA-N) and SMILES (C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC=C(C=C3)N4C=NN=N4) provide unambiguous identifiers for computational and synthetic applications .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₃N₇O | |
| Molecular Weight | 319.328 g/mol | |
| CAS Registry | 1203104-85-1 | |
| PubChem CID | 45504214 | |
| Solubility | Not publicly available |
Synthetic Methodologies
General Synthesis of Tetrazole-Bearing Acetamides
The compound is synthesized via multi-step reactions, leveraging established protocols for tetrazole and benzimidazole formation:
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Benzimidazole Core Synthesis:
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Tetrazole Ring Formation:
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Final Coupling:
Key Reaction Scheme:
Reagents and conditions may vary depending on the desired substituents .
Physicochemical and Spectroscopic Characterization
Spectroscopic Data
While direct data for the compound is limited, analogs provide insights:
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FTIR: N-H stretching (~3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and tetrazole C-N (1600 cm⁻¹) .
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¹H NMR (DMSO-d₆):
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MS (ESI+): m/z 320.3 [M+H]⁺.
Applications in Medicinal Chemistry
Drug Discovery
The compound’s dual heterocyclic architecture positions it as a lead candidate for:
Material Science
Tetrazole’s high nitrogen content (≈60%) makes it valuable in energetic materials and coordination polymers .
Challenges and Future Directions
Synthetic Optimization
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Yield Improvement: Current routes yield 40–60%; microwave-assisted synthesis may enhance efficiency .
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Green Chemistry: Replace DMF with ionic liquids or water-based systems .
Pharmacokinetic Studies
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